Bienvenue dans la boutique en ligne BenchChem!

3-Epi-Ochratoxin C

Mycotoxin toxicology Stereochemistry-activity relationship Ochratoxin SAR

This high-purity 3‑Epi‑Ochratoxin C reference standard (≥95% HPLC) is essential for analytical method development and toxicology research. As the C3 epimer of Ochratoxin C, it exhibits distinct biological activity, making it critical for accurate identification and quantification in LC‑MS/MS workflows. Use this standard to validate methods, prevent epimer interference, and ensure regulatory compliance in food safety testing.

Molecular Formula C₂₂H₂₂ClNO₆
Molecular Weight 431.87
Cat. No. B1153150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epi-Ochratoxin C
Molecular FormulaC₂₂H₂₂ClNO₆
Molecular Weight431.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epi-Ochratoxin C Procurement Guide: Stereochemical Identity & Analytical Differentiation


3-Epi-Ochratoxin C is the C3 epimer of ochratoxin C (OTC), a mycotoxin secondary metabolite produced by Aspergillus ochraceus and select Penicillium species [1]. Ochratoxin C is itself the ethyl ester analog of ochratoxin A (OTA), the most prominent and toxic member of the ochratoxin family [2]. The epimerization at C3 means 3-Epi-Ochratoxin C shares identical molecular formula (C₂₂H₂₂ClNO₆, MW 431.87) with OTC but differs in the spatial arrangement at the 3-position, classifying it as a diastereomer with potentially distinct biological activity, chromatographic behavior, and metabolic fate [3]. This compound is primarily supplied as a high-purity reference standard (≥95% by HPLC) for analytical method development, toxicological research, and quality control applications where unambiguous identification of ochratoxin epimers is critical [4].

Why Ochratoxin C Cannot Substitute for 3-Epi-Ochratoxin C in Analytical and Toxicological Workflows


Ochratoxin C and its 3-epimer share molecular formula but are diastereomers, not interchangeable analogs. The C3 stereochemistry directly impacts cytotoxicity: the epimer of ochratoxin A (d-OA) exhibits a 33-fold higher LC50 in HeLa cells compared to OTA (0.163 mM vs. 0.005 mM), demonstrating that epimerization alone can profoundly alter biological potency within the ochratoxin class [1]. In LC-MS/MS workflows, 3-Epi-Ochratoxin C co-elutes or partially overlaps with native OTC, producing identical precursor ions and similar fragmentation patterns that lead to quantitative interference unless the epimer is used as a discrete reference standard for method validation [2]. Furthermore, ochratoxin C is rapidly hydrolyzed to OTA in vivo after both oral and intravenous administration, meaning any toxicity attributed to OTC exposure may actually reflect OTA burden; the metabolic fate of the 3-epimer—whether it is converted to d-OA or follows a distinct pathway—remains uncharacterized [3]. Procurement of 3-Epi-Ochratoxin C as a discrete, characterized standard is therefore non-negotiable for studies requiring stereochemical resolution.

3-Epi-Ochratoxin C Evidence Guide: Quantitative Differentiation from Closest Analogs


C3 Epimerization Reduces Eukaryotic Cytotoxicity by Over 30-Fold Relative to the Parent Toxin

In the ochratoxin series, epimerization at C3 dramatically attenuates cytotoxicity. The synthetic epimer of ochratoxin A (d-OA, the closest stereochemical proxy for 3-Epi-Ochratoxin C) exhibited an LC50 of 0.163 mM in HeLa cells, compared to 0.005 mM for ochratoxin A—a 32.6-fold reduction in potency [1]. Ochratoxin C (the parent of 3-Epi-Ochratoxin C) showed an intermediate LC50 of 0.009 mM, meaning d-OA is approximately 18-fold less cytotoxic than OTC and 33-fold less than OTA [1]. In the prokaryotic Bacillus brevis assay, the pattern partially reversed: d-OA had a minimum inhibitory dose of 5.5 nmol/disc versus 2.0 nmol/disc for OTC, indicating that epimerization does not uniformly reduce potency across all biological systems [1]. This stereochemistry-dependent differential toxicity establishes that 3-Epi-Ochratoxin C cannot be assumed equipotent to OTC in any toxicological assessment.

Mycotoxin toxicology Stereochemistry-activity relationship Ochratoxin SAR

Ochratoxin C Is Rapidly Hydrolyzed to Ochratoxin A In Vivo; the 3-Epimer May Alter This Metabolic Activation

Ochratoxin C functions as a prodrug for ochratoxin A in vivo. Fuchs et al. (1984) demonstrated that after oral administration of equivalent doses of OTC or OTA to rats, the blood concentration-time profiles of OTA were superimposable, with maximum OTA concentrations reached at 60 minutes post-dose [1]. Intravenous OTC was also rapidly converted to OTA, reaching peak levels at 90 minutes [1]. This rapid and complete conversion means the in vivo toxicity of OTC is essentially indistinguishable from OTA [1]. The C3 epimer introduces a stereochemical change at the ester-bearing carbon that may alter the rate or extent of esterase-mediated hydrolysis to the corresponding OTA epimer (d-OA). Since d-OA is 33-fold less cytotoxic than OTA in HeLa cells, any alteration in conversion efficiency would directly impact the in vivo toxicological profile [2]. However, no direct pharmacokinetic data exist for 3-Epi-Ochratoxin C, making it impossible to predict whether it behaves as a less-efficient prodrug or follows an alternative metabolic route.

Mycotoxin metabolism Prodrug activation Pharmacokinetics

The Deuterated 3-Epi-Ochratoxin C-D5 Causes +5 Da Mass Shift and Chromatographic Overlap with Native OTC in LC-MS/MS

3-Epi-Ochratoxin C-D5, the deuterium-labeled form of the target compound, introduces a +5 Da mass shift relative to native ochratoxin C. In LC-MS/MS analysis, this results in partial fragmentation patterns that may overlap with native OTC transitions, potentially causing quantitative interference [1]. The epimer can co-elute or partially overlap chromatographically with native ochratoxin C under standard reversed-phase conditions, making unambiguous identification dependent on optimized chromatographic separation and specific MRM transitions [1]. Without a well-characterized 3-Epi-Ochratoxin C reference standard, analytical laboratories risk misquantifying OTC in food and feed matrices where epimerization may occur during extraction or storage [1]. The deuterated analog also exhibits pH sensitivity that affects its stability and deuterium-exchange capacity, requiring controlled storage conditions and purity verification [1].

LC-MS/MS method validation Isotopic interference Mycotoxin analytical chemistry

Batch-to-Batch Verification by NMR, HPLC, and LC-MS/MS Ensures Stereochemical Integrity

Commercial suppliers of 3-Epi-Ochratoxin C (e.g., Pribolab, catalog MSS1059) certify each batch using orthogonal analytical techniques: nuclear magnetic resonance (NMR) for structural confirmation including stereochemistry, HPLC for chromatographic purity assessment, and LC-MS/MS for identity and mass verification [1]. This multi-technique certification is critical because epimers cannot be distinguished by molecular mass alone; NMR provides the definitive evidence of C3 configuration [1]. The standard purity specification is ≥95% by HPLC, with product available in quantities from 0.1 mg to 10 mg to accommodate method development through routine analysis [1]. In contrast, generic ochratoxin C standards do not guarantee stereochemical identity or the absence of the 3-epimer as an impurity, which can lead to systematic errors in quantitative analysis [1].

Reference standard quality control Stereochemical purity Batch certification

Priority Application Scenarios for 3-Epi-Ochratoxin C Based on Differential Evidence


LC-MS/MS Method Development Requiring Epimer-Specific Chromatographic Resolution

Analytical laboratories developing multi-mycotoxin LC-MS/MS methods for food and feed matrices must incorporate 3-Epi-Ochratoxin C as a discrete reference standard to establish retention time windows, optimize gradient elution for epimer separation from native OTC, and define specific MRM transitions that discriminate the epimer [1]. The +5 Da mass shift of the deuterated analog (3-Epi-Ochratoxin C-D5) adds complexity; the non-deuterated standard is required to determine baseline chromatographic behavior without isotopic interference [1]. This application is supported by the Veeprho technical finding that the epimer can partially co-elute with native OTC and requires optimized chromatographic conditions [1].

Structure-Activity Relationship Studies of Ochratoxin Stereochemistry and Toxicity

Toxicology laboratories investigating the stereochemical determinants of ochratoxin potency require 3-Epi-Ochratoxin C as a test article distinct from ochratoxin C. The Xiao et al. (1996) data demonstrate that C3 epimerization (in the OTA series) produces a 33-fold reduction in HeLa cytotoxicity and a 2.75-fold increase in B. brevis antibacterial activity relative to the parent toxin [1]. 3-Epi-Ochratoxin C enables the extension of this SAR analysis to the OTC series, testing whether the ester functionality modifies or amplifies the stereochemical effect [1]. Direct procurement of the characterized epimer is essential because in situ epimerization during synthesis or storage cannot guarantee stereochemical purity [2].

In Vivo Metabolic Fate Studies of the Ochratoxin C Prodrug Pathway

Researchers investigating the prodrug-toxin conversion of ochratoxin C to ochratoxin A in vivo need 3-Epi-Ochratoxin C as a comparator to determine whether epimerization at C3 alters the rate or extent of esterase-mediated hydrolysis. Fuchs et al. (1984) established that OTC is rapidly and completely converted to OTA after oral and intravenous administration [1]. However, with d-OA being 33-fold less cytotoxic than OTA, any alteration in conversion efficiency of 3-Epi-Ochratoxin C to d-OA would significantly impact the in vivo toxicological assessment [2]. Direct pharmacokinetic studies comparing OTC and its 3-epimer are currently absent from the literature, representing a critical knowledge gap that requires the discrete compound [1][2].

Reference Standard for Regulatory Compliance Testing of Ochratoxin Epimer Impurities

Food safety and contract research laboratories performing regulatory ochratoxin analysis in cereals, coffee, wine, and spices can use 3-Epi-Ochratoxin C to validate that their methods are free from epimer interference. The MDPI review notes that OTC contamination in poultry feed occurs at approximately 2% of total ochratoxin burden (OTA:OTB:OTC = 90:8:2) [1]. Epimerization during sample extraction or storage could shift the apparent OTC concentration, leading to misreporting. The batch-certified 3-Epi-Ochratoxin C standard (NMR + HPLC + LC-MS/MS verified) provides the traceability required for ISO 17025-accredited laboratories [2].

Quote Request

Request a Quote for 3-Epi-Ochratoxin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.